[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methanethiol
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Overview
Description
[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methanethiol is a heterocyclic compound containing an oxadiazole ring substituted with a propan-2-yl group and a methanethiol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methanethiol typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows for the formation of the oxadiazole ring with high efficiency and yield.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry and sustainable practices are often applied to optimize the synthesis process, minimizing waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methanethiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield different products.
Substitution: The methanethiol group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like alkyl halides or amines can react with the methanethiol group.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Reduced oxadiazole derivatives.
Substitution: Substituted oxadiazole compounds.
Scientific Research Applications
[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methanethiol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methanethiol involves its interaction with specific molecular targets and pathways. The thiol group can form covalent bonds with proteins and enzymes, potentially altering their function. The oxadiazole ring may also interact with biological molecules, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole derivatives: Compounds with similar oxadiazole rings but different substituents.
Thiol-containing heterocycles: Compounds with thiol groups attached to various heterocyclic rings.
Uniqueness
[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methanethiol is unique due to the combination of its oxadiazole ring and methanethiol group, which imparts distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C6H10N2OS |
---|---|
Molecular Weight |
158.22 g/mol |
IUPAC Name |
(3-propan-2-yl-1,2,4-oxadiazol-5-yl)methanethiol |
InChI |
InChI=1S/C6H10N2OS/c1-4(2)6-7-5(3-10)9-8-6/h4,10H,3H2,1-2H3 |
InChI Key |
NNYHGQLVMSDKNR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NOC(=N1)CS |
Origin of Product |
United States |
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